Cas no 1116082-64-4 (N-[(furan-2-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide)
![N-[(furan-2-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1116082-64-4x500.png)
N-[(furan-2-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide
- N-[(furan-2-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide
-
- インチ: 1S/C18H18N2O5S2/c1-20(27(22,23)15-7-5-13(24-2)6-8-15)16-9-11-26-17(16)18(21)19-12-14-4-3-10-25-14/h3-11H,12H2,1-2H3,(H,19,21)
- InChIKey: QXQUFKDZXFPOBL-UHFFFAOYSA-N
- ほほえんだ: C1(C(NCC2=CC=CO2)=O)SC=CC=1N(S(C1=CC=C(OC)C=C1)(=O)=O)C
N-[(furan-2-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3222-4528-1mg |
N-[(furan-2-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide |
1116082-64-4 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3222-4528-2μmol |
N-[(furan-2-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide |
1116082-64-4 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3222-4528-2mg |
N-[(furan-2-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide |
1116082-64-4 | 90%+ | 2mg |
$59.0 | 2023-04-27 |
N-[(furan-2-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide 関連文献
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
N-[(furan-2-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamideに関する追加情報
Professional Introduction to N-[(furan-2-yl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide (CAS No. 1116082-64-4)
N-[(furan-2-ylmethyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. With the CAS number 1116082-64-4, this molecule represents a unique combination of structural features that make it a promising candidate for further research and development. Its molecular architecture incorporates a thiophene core, which is well-documented for its role in various bioactive molecules, alongside functional groups such as furan derivatives and sulfonamides, which are known for their biological activity and potential therapeutic applications.
The compound's structure is characterized by a thiophene ring substituted at the 2-position with a (furan-2-ylmethyl) group, and at the 3-position with an (N-methyl-4-methoxybenzenesulfonamido) moiety. This particular arrangement of heterocyclic rings and functional groups suggests potential interactions with biological targets, making it an intriguing subject for investigation. The presence of the furan ring, in particular, has been associated with various pharmacological effects, including anti-inflammatory and antioxidant properties, which have been extensively studied in recent years.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. The thiophene scaffold, in particular, has been extensively explored due to its ability to modulate biological pathways involved in diseases such as cancer, neurodegenerative disorders, and infectious diseases. The compound under discussion combines the thiophene core with other bioactive moieties that have shown promise in preclinical studies. For instance, sulfonamides are known for their antimicrobial and anti-inflammatory properties, while N-methyl derivatives often enhance metabolic stability and bioavailability.
The synthesis of N-[(furan-2-yl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. The introduction of the (furan-2-ylmethyl) group necessitates careful consideration of reaction pathways to avoid unwanted side products. Similarly, the incorporation of the (N-methyl-4-methoxybenzenesulfonamido) moiety requires expertise in sulfonamide chemistry to achieve optimal results. Advances in synthetic methodologies have enabled researchers to streamline these processes, making it feasible to produce this compound on a larger scale for further investigation.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The combination of structural features suggests that it may interact with multiple biological targets, offering a multitargeted approach to therapy. This concept is particularly relevant in the context of complex diseases where modulation of multiple pathways is often necessary for effective treatment. Preclinical studies have begun to explore the pharmacological profile of N-[(furan-2-yl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide, focusing on its interactions with enzymes and receptors involved in disease mechanisms.
Recent research has highlighted the importance of molecular diversity in drug discovery pipelines. Compounds like N-[(furan-2-yl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide exemplify how combining different heterocyclic systems can lead to novel bioactive molecules with unique properties. The integration of computational chemistry and high-throughput screening techniques has accelerated the identification of promising candidates for further development. These tools have allowed researchers to predict potential binding affinities and pharmacokinetic profiles, thereby guiding experimental efforts more efficiently.
The therapeutic potential of this compound is further underscored by its structural similarity to known bioactive agents. By leveraging existing knowledge about related molecules, researchers can gain insights into possible mechanisms of action and optimize formulations for clinical use. For instance, analogs containing similar sulfonamide moieties have shown efficacy in treating inflammatory conditions and infectious diseases. The incorporation of additional functional groups may enhance these effects while minimizing side reactions, making N-[(furan-2-yl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide a valuable asset in drug development efforts.
In conclusion, N-[(furan-2-yl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide (CAS No. 1116082-64-4) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features combined with its potential biological activity make it an attractive molecule for developing novel therapeutic agents. As research continues to uncover new applications for heterocyclic compounds like thiophenes and furans, this compound is poised to play a significant role in addressing unmet medical needs.
1116082-64-4 (N-[(furan-2-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide) 関連製品
- 908117-93-1(Fmoc-N-(4-aminobutyl)-glycine hydrochloride)
- 160878-35-3(N-(2-Methoxyphenyl)-2-methylbenzenesulfonamide)
- 1694770-14-3(1-(2-methylquinolin-6-yl)prop-2-en-1-one)
- 1632463-24-1(Rivaroxaban Pseudodimer)
- 2227669-05-6(methyl (3R)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanoate)
- 692272-20-1(N-(2-methoxyethyl)-4-phenoxybenzene-1-sulfonamide)
- 1648885-70-4(1-ethyl-N-methyl-1H-pyrazol-5-amine)
- 955237-74-8(3-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-1-(4-methoxyphenyl)urea)
- 2229358-95-4(1-(2,5-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1692642-54-8(5-{2-(prop-2-yn-1-ylsulfanyl)ethylamino}furan-2-carboxylic acid)


